

YM758: A Technical Deep Dive into a Novel If Channel Inhibitor

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Compound of Interest		
Compound Name:	YM758	
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Foreword: This document provides a comprehensive technical overview of **YM758**, a novel inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, also known as the "funny" or If channel. Developed by Astellas Pharma Inc., **YM758** was investigated for its potential as a heart rate-lowering agent for cardiovascular diseases such as stable angina and atrial fibrillation. Although its development has been discontinued, the study of **YM758** offers valuable insights into the pharmacology of If channel inhibition. This guide is intended for researchers, scientists, and drug development professionals, presenting available data on its discovery, mechanism of action, and preclinical evaluation.

Introduction to If Channel Inhibition

The "funny" current (If) is a mixed sodium-potassium current primarily found in the sinoatrial (SA) node of the heart, the body's natural pacemaker.[1][2] This current is activated during hyperpolarization at the end of an action potential and is responsible for initiating the diastolic depolarization phase, which in turn controls the heart rate.[1][2] The channels that conduct this current are the HCN channels, with the HCN4 isoform being predominant in the SA node.[1]

A key feature of HCN channels is their dual activation by both voltage and intracellular cyclic adenosine monophosphate (cAMP).[1][3] This dual regulation is central to the autonomic nervous system's control of heart rate, where sympathetic stimulation increases cAMP and heart rate, while parasympathetic stimulation has the opposite effect.

Due to their specific role in pacemaking, with minimal impact on other cardiac functions, HCN channels are an attractive target for drugs aimed at selectively reducing heart rate.[2] This has



led to the development of If channel inhibitors, a class of drugs with therapeutic potential in conditions where heart rate reduction is beneficial, such as stable angina and heart failure.[2]

YM758: Discovery and Developmental History

YM758, with the chemical name (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide, was developed by Astellas Pharma Inc., a Japanese pharmaceutical company formed in 2005 through the merger of Yamanouchi Pharmaceutical Co., Ltd. and Fujisawa Pharmaceutical Co., Ltd.[4] YM758 was identified as a potent and specific inhibitor of the If current, with the potential for treating stable angina and atrial fibrillation.[4]

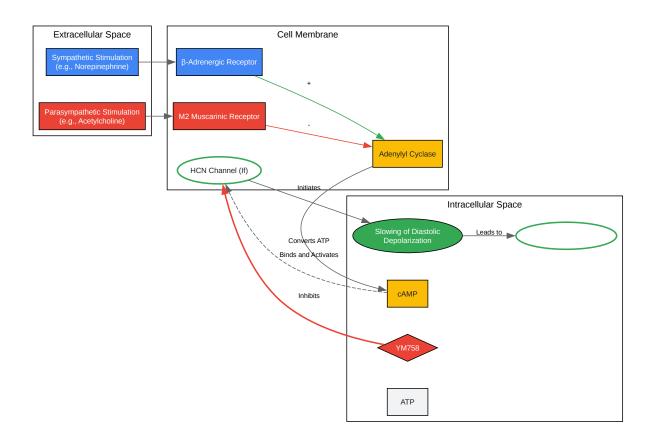
While the specific timeline of **YM758**'s discovery and early development is not extensively detailed in publicly available literature, it was part of a research program focused on novel cardiovascular agents. Despite promising initial preclinical findings, the clinical development of **YM758** was ultimately discontinued.[4] The precise reasons for this decision have not been officially disclosed by Astellas Pharma.

Mechanism of Action

YM758 exerts its pharmacological effect by directly inhibiting the If current in the sinoatrial node. By blocking the HCN channels, **YM758** reduces the influx of positive ions during diastole, thereby slowing the rate of diastolic depolarization. This prolongation of the pacemaker potential results in a dose-dependent reduction in heart rate.

The following diagram illustrates the proposed signaling pathway and the point of intervention for **YM758**.





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Figure 1: Simplified signaling pathway of HCN channel regulation and **YM758**'s point of inhibition.

Quantitative Preclinical Data



While comprehensive quantitative data for **YM758** is limited in publicly accessible literature, some key findings from preclinical studies have been reported.

Table 1: Pharmacodynamic and Pharmacokinetic Parameters of YM758

Parameter	Species	Value	Notes
ECe50	Dog (tachycardia- induced)	6.0 ng/mL	Concentration in the effective compartment for 50% of maximal heart rate reduction.
Absolute Bioavailability	Rat	7.5% - 16.6%	
Dog	16.1% - 22.0%		
Total Body Clearance (CLtot)	Rat	5.71 - 7.27 L/h/kg	_
Dog	1.75 - 1.90 L/h/kg		_
Tissue/Plasma Ratio (Foetus)	Rat	< 1.0	Suggests limited placental transfer.[5]
Tissue/Plasma Ratio (Milk)	Rat	7.2 (at 1h), 11.0 (at 4h)	Indicates secretion into maternal milk.[5]

Data compiled from available preclinical studies.[6]

It is important to note the discrepancy between the in vivo ECe50 in dogs and in vitro findings in guinea pig right atria (EC30 of 70.4 ng/mL), suggesting that the duration of **YM758**'s effect may be due to strong binding to the If channel and/or slow dissociation, rather than high plasma concentrations.[6] **YM758**'s metabolites were found to have weak to no inhibitory effect on the spontaneous beat rate in in vitro experiments.[6]

Experimental Protocols

The characterization of **YM758** would have involved a series of standard preclinical cardiovascular safety and efficacy studies. While specific, detailed protocols for **YM758** are not



available, this section outlines the general methodologies typically employed for such investigations.

In Vitro Electrophysiology: Patch-Clamp Analysis

The primary method for studying the direct effects of a compound on ion channels is the patchclamp technique.

Objective: To determine the potency and selectivity of **YM758** on the If current and other key cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2).

General Protocol:

- Cell Preparation: Use of heterologous expression systems (e.g., HEK293 or CHO cells) stably transfected with the specific human HCN isoform (e.g., HCN4) or other cardiac ion channels. Alternatively, primary cardiomyocytes isolated from the sinoatrial node of animal models (e.g., rabbits, mice) can be used.
- Recording Configuration: Whole-cell patch-clamp configuration is typically used to record the total current from the entire cell membrane.

Solutions:

- External Solution (Bath): Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose) to mimic the extracellular environment.
- Internal Solution (Pipette): Contains ions that mimic the intracellular environment (e.g., K-gluconate, KCl, MgCl2, HEPES, EGTA, ATP, GTP).
- Voltage Protocol: To elicit the If current, a hyperpolarizing voltage step protocol is applied.
 For example, from a holding potential of -40 mV, apply hyperpolarizing steps in increments
 (e.g., from -50 mV to -140 mV) for a duration sufficient to allow for channel activation (e.g., 2-3 seconds).
- Data Acquisition and Analysis: Record the current responses before and after the application of varying concentrations of YM758. The percentage of current inhibition at each





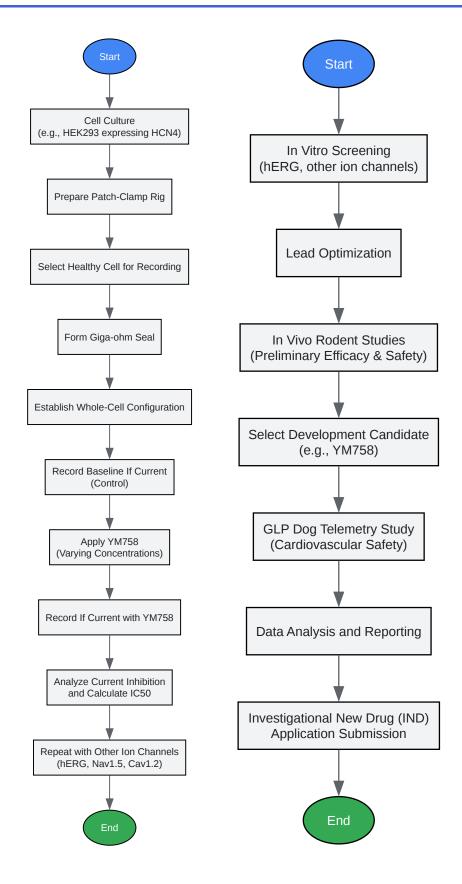


concentration is calculated to generate a concentration-response curve and determine the IC50 value.

• Selectivity Profiling: Repeat the experiment using cells expressing other key cardiac ion channels (hERG, Nav1.5, Cav1.2) with appropriate voltage protocols for each channel to determine the IC50 values for off-target effects.

The following diagram illustrates a typical experimental workflow for in vitro ion channel screening.





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